D-Xylose-1-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KOPVYNEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431118 |

Source

|

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-21-7 |

Source

|

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Xylose-1-¹³C: A High-Fidelity Tracer for Elucidating Metabolic Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Stable isotope tracers are indispensable tools in modern metabolic research, enabling the quantification of dynamic pathway fluxes that are invisible to conventional metabolomic analyses.[1][2][3][4] Among these, D-Xylose-1-¹³C has been established as a uniquely powerful probe for interrogating gut microbial activity and host pentose metabolism. Its specifically labeled C1 carbon provides a distinct isotopic signature that can be tracked through biochemical transformations, offering high-resolution insights into complex biological systems. This guide provides a comprehensive technical overview of D-Xylose-1-¹³C, detailing the mechanistic basis of its primary applications, field-proven experimental protocols, and the causality behind critical methodological choices. We will explore its role in the non-invasive diagnosis of small intestinal bacterial overgrowth (SIBO) and its application in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to dissect the intricacies of the pentose phosphate pathway.

Core Principles: The Utility of a C1-Labeled Pentose

D-Xylose is a five-carbon monosaccharide (pentose) that is metabolized by a wide variety of organisms.[5][6] D-Xylose-1-¹³C is an isotopologue of D-xylose where the carbon atom at the C1 (aldehyde) position is replaced with the non-radioactive, stable isotope ¹³C.[7][8] This specific labeling is the cornerstone of its utility in metabolic studies for two primary reasons:

-

Metabolic Lability of the C1 Carbon: In many key catabolic pathways, including bacterial fermentation and the oxidative branch of the pentose phosphate pathway, the C1 carbon of a sugar is the first to be decarboxylated and released as carbon dioxide (CO₂).[9] This makes the ¹³C label at this position an excellent reporter for the initial breakdown of the xylose molecule.

-

Safety and Analytical Clarity: As a stable isotope, ¹³C is non-radioactive and safe for human administration, a critical advantage over historical methods using ¹⁴C.[1][10] Modern analytical techniques, particularly Isotope Ratio Mass Spectrometry (IRMS) and Liquid/Gas Chromatography-Mass Spectrometry (LC/GC-MS), can detect the subtle mass shift imparted by the ¹³C atom with exceptional sensitivity and precision.[2][11][12]

This guide will focus on the two predominant applications of this tracer: the ¹³C-D-Xylose Breath Test for gastroenterological diagnostics and ¹³C-Metabolic Flux Analysis for cellular bioenergetics research.

Application I: The ¹³C-D-Xylose Breath Test for SIBO Diagnosis

The ¹³C-D-Xylose breath test is a non-invasive diagnostic tool used to identify small intestinal bacterial overgrowth (SIBO) and assess carbohydrate malabsorption.[9][10][13][14][15]

Scientific Principle

The test's diagnostic power lies in the differential handling of D-xylose by the human host versus gut microbiota.

-

In a Healthy State: After oral administration, D-xylose is passively absorbed in the proximal small intestine. It enters host circulation and is metabolized, with the ¹³C label being slowly released as ¹³CO₂ through respiration.

-

In SIBO: When an overgrowth of bacteria is present in the small intestine, these microbes avidly consume the D-xylose before it can be absorbed by the host. Bacterial fermentation pathways rapidly cleave the C1 carbon, leading to a premature and sharp increase in ¹³CO₂ in the exhaled breath.[9][13][14]

-

In Malabsorption: If the intestinal lining is damaged, D-xylose absorption is impaired. The sugar travels largely unabsorbed to the colon, where it is fermented by the colonic microbiota. This results in a later, often broader, peak of exhaled ¹³CO₂ compared to SIBO.

By measuring the rate and timing of ¹³CO₂ appearance in the breath, one can reliably distinguish between these physiological states.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure accuracy and minimize confounding variables.

Patient Preparation (Trustworthiness Pillar):

-

Medication Washout: Discontinue antibiotics for 4 weeks and promotility agents/laxatives for at least 1 week prior to the test, as these can directly alter the gut microbiota and transit time.

-

Dietary Restriction: For 24 hours preceding the test, the patient should consume a diet low in fermentable carbohydrates (e.g., baked chicken, white rice). This starves the gut bacteria of alternative substrates, ensuring that any early ¹³CO₂ production is from the test substrate.

-

Fasting: The patient must undergo a strict 8-12 hour overnight fast. This eliminates endogenous CO₂ production from food metabolism, providing a stable baseline.

Test Administration and Sampling:

-

Baseline Sample Collection: Before substrate ingestion, two baseline breath samples are collected into sealed collection bags or tubes. This is a critical control to establish the patient's natural ¹³CO₂/¹²CO₂ ratio.

-

Substrate Ingestion: The patient drinks a solution of 100 mg of D-Xylose-1-¹³C and 5 g of unlabeled D-xylose dissolved in 250 mL of water.[9] The unlabeled xylose acts as a carrier and ensures the substrate is not completely absorbed before reaching potentially overgrown bacteria in the distal small intestine.

-

Timed Breath Collection: Breath samples are collected every 30 minutes for a total duration of 4 hours.[9][13]

Analysis and Interpretation:

-

Isotope Ratio Mass Spectrometry (IRMS): The ¹³CO₂/¹²CO₂ ratio in each sample is precisely measured.

-

Data Calculation: Results are expressed as a "delta over baseline" (DOB), which quantifies the change from the initial ¹³CO₂ level.

-

Diagnostic Criteria:

-

SIBO Positive: A significant rise in DOB (e.g., >20) within the first 90 minutes.

-

Malabsorption: A blunted or delayed rise in DOB, typically peaking after 120 minutes.

-

Normal: A gradual, modest rise in DOB over the test duration.

-

Visualization: ¹³C-D-Xylose Breath Test Workflow```dot

Sources

- 1. ckisotopes.com [ckisotopes.com]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 7. This compound | C5H10O5 | CID 9815229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. tandfonline.com [tandfonline.com]

- 10. sibotesting.com [sibotesting.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Predisposing factors for positive D-Xylose breath test for evaluation of small intestinal bacterial overgrowth: A retrospective study of 932 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]

A Technical Guide to D-Xylose-1-13C: A Precision Tool for Metabolic Pathway Analysis

Introduction: The Power of Stable Isotope Tracers

In the landscape of metabolic research, the ability to trace the fate of molecules in vivo provides unparalleled insight into the intricate wiring of cellular biochemistry.[1][2] Stable isotope tracers, which are non-radioactive and naturally occurring, have become indispensable tools, allowing for safe and detailed quantification of metabolic reactions in systems ranging from cell cultures to human subjects.[3] Unlike their radioactive counterparts, stable isotopes like Carbon-13 (¹³C) pose no biological hazard and require no special disposal procedures, making them a preferable option for a wide range of studies.[3][4]

Among the arsenal of available tracers, D-Xylose-1-¹³C stands out as a uniquely powerful probe. D-xylose is a five-carbon sugar (pentose) that serves as a key substrate for investigating the Pentose Phosphate Pathway (PPP) and the metabolic activity of gut microbiota.[5][6] By specifically labeling the first carbon (C-1) with ¹³C, researchers can precisely track its transformation, providing a clear and quantifiable signal of specific enzymatic reactions. This guide provides a comprehensive overview of the core principles, experimental workflows, and data interpretation techniques for leveraging D-Xylose-1-¹³C in advanced metabolic research and clinical diagnostics.

Biochemical Foundations: The Metabolic Journey of D-Xylose

Understanding the metabolic fate of D-xylose is fundamental to its application as a tracer. Its journey through a biological system involves absorption, entry into central carbon metabolism, and potential fermentation by commensal microorganisms.

Absorption and Entry into the Pentose Phosphate Pathway (PPP)

D-xylose is passively absorbed in the proximal small intestine.[7] Once inside the cell, it is not a direct substrate for glycolysis. Instead, it is converted into D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate.[8] This intermediate is a key entry point into the non-oxidative branch of the Pentose Phosphate Pathway , a critical metabolic hub that runs parallel to glycolysis.[6][8]

The PPP consists of two interconnected branches:

-

The Oxidative Branch: An irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate. Its primary roles are to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate pentose precursors for nucleotide synthesis.[6] A critical step in this branch is the decarboxylation of 6-phosphogluconate, which releases the C-1 carbon of the original glucose molecule as CO₂.

-

The Non-Oxidative Branch: A series of reversible reactions that interconvert five-carbon sugars (like xylulose-5-phosphate) and connect the PPP back to glycolysis via the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[6][9]

The strategic placement of the ¹³C label on the C-1 position of xylose is what makes it such an elegant tool. While xylose itself enters the non-oxidative branch, its metabolic products can be recycled back towards the start of the PPP. If the ¹³C label enters the oxidative branch, it will be released as ¹³CO₂, a direct and measurable indicator of oxidative PPP flux.

Sources

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbon-13 labeled D-xylose breath test - WikiLectures [wikilectures.eu]

- 8. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Harnessing D-Xylose-1-¹³C for High-Resolution Pentose Phosphate Pathway Flux Analysis

An In-depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for utilizing D-Xylose-1-¹³C as a stable isotope tracer to investigate the Pentose Phosphate Pathway (PPP). We will move beyond standard protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to metabolic flux analysis.

Foundational Principles: The PPP and the Rationale for Isotope Tracing

The Pentose Phosphate Pathway (PPP) is a critical metabolic hub operating parallel to glycolysis.[1] Its primary functions are twofold:

-

The Oxidative Phase: An irreversible series of reactions that converts glucose-6-phosphate (G6P) to ribulose-5-phosphate, crucially generating NADPH.[2] NADPH is the principal intracellular reductant, essential for antioxidant defense and reductive biosynthesis, including fatty acid and steroid synthesis.

-

The Non-Oxidative Phase: A network of reversible reactions that interconvert pentose phosphates and link the PPP back to glycolysis via fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP).[2] This phase allows cellular metabolism to adapt to varying demands for nucleotide precursors and NADPH.

Given its central role, quantifying the carbon flow—or flux—through the PPP is vital for understanding cellular proliferation, stress responses, and the metabolic phenotype of diseases like cancer. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for this purpose.[3] By supplying cells with a substrate containing a ¹³C label at a specific atomic position, we can trace the journey of these labeled carbons through the metabolic network, providing a quantitative map of pathway activity.[4]

The Tracer of Choice: Why D-Xylose-1-¹³C?

While glucose-based tracers like [1,2-¹³C₂]glucose are commonly used for PPP analysis, D-Xylose-1-¹³C offers a unique and powerful tool to probe the non-oxidative branch with high precision.[5][6]

Metabolic Entry: In most organisms capable of metabolizing xylose, it enters the central carbon metabolism through a well-defined pathway:

-

Conversion to Xylulose: D-xylose is converted to D-xylulose. In eukaryotes, this often occurs via a two-step oxidoreductase pathway (xylose reductase and xylitol dehydrogenase), while prokaryotes typically use a single enzyme, xylose isomerase.[7][8]

-

Phosphorylation: D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate (X5P) , a canonical intermediate of the non-oxidative PPP.[7][8]

The Causality of the 1-¹³C Label: When D-Xylose-1-¹³C is used, the ¹³C label is introduced directly into the X5P pool at the C1 position. This provides a distinct advantage: it isolates the non-oxidative PPP reactions. The label's fate is dictated entirely by the reversible transketolase (TKT) and transaldolase (TAL) reactions, allowing for a clearer deconvolution of their activities compared to glucose tracers, where the label distribution is complicated by concurrent glycolysis and oxidative PPP flux.[9][10]

Caption: Metabolic entry of D-Xylose-1-¹³C into the non-oxidative PPP.

Experimental Workflow: A Self-Validating System

A successful ¹³C-MFA experiment is built on precision at every step. The following workflow is designed to minimize experimental error and incorporate internal validation checks.

Caption: End-to-end experimental workflow for ¹³C-MFA.

Protocol 3.1: Cell Culture and Labeling

-

Cell Seeding: Culture cells under standard conditions to achieve a consistent mid-logarithmic growth phase. The cell density should be optimized to ensure sufficient biomass for analysis without nutrient limitation.

-

Media Preparation: Prepare experimental media containing D-Xylose-1-¹³C. The concentration should be determined based on the organism's xylose consumption rate.[10] A common starting point is a 50:50 mixture of labeled and unlabeled xylose to avoid saturating the mass spectrometer.

-

Tracer Introduction: For adherent cells, aspirate the growth medium and replace it with the pre-warmed ¹³C-labeling medium. For suspension cells, gently pellet the cells and resuspend them in the labeling medium.

-

Incubation: Incubate cells for a duration sufficient to reach isotopic steady-state, where the isotopic enrichment of key metabolites is stable. This time varies by cell type and must be determined empirically via a time-course experiment (e.g., harvesting at 1, 4, 8, and 24 hours).

Protocol 3.2: Metabolic Quenching and Extraction

This step is critical for preserving the in-vivo metabolic state.

-

Quenching: To instantly halt all enzymatic activity, rapidly aspirate the labeling medium. Immediately add an ice-cold quenching solution, such as a methanol/water mixture (e.g., 80% methanol) at -80°C.[11]

-

Cell Lysis & Extraction: Scrape the quenched cells in a cold solvent mixture, typically a monophasic solution of methanol:water:chloroform.[12] Vigorous vortexing or sonication ensures complete cell lysis and extraction.

-

Phase Separation: Add additional water and chloroform to the extract to induce a phase separation. Centrifuge at high speed (e.g., >10,000 x g) at 4°C.

-

Fraction Collection: Three distinct phases will form:

-

Aqueous (Upper) Phase: Contains polar metabolites, including PPP intermediates.

-

Protein Disc (Interface):

-

Organic (Lower) Phase: Contains lipids. Carefully collect the upper aqueous phase for analysis.

-

Protocol 3.3: Sample Preparation and Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites must be derivatized to increase their volatility.

-

Drying: Lyophilize or use a vacuum concentrator to completely dry the collected aqueous extracts.

-

Derivatization: A common two-step derivatization is performed:

-

Methoximation: Add methoxyamine hydrochloride in pyridine to protect aldehyde and keto groups.

-

Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and amine groups to their trimethylsilyl (TMS) ethers.[13]

-

-

GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the resulting fragments, allowing for the determination of mass isotopomer distributions (MIDs).[11] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, which often requires less sample preparation and is highly sensitive for phosphorylated intermediates.[14]

Data Interpretation: From Raw Peaks to Biological Insight

The output from the mass spectrometer is a series of peaks representing different mass isotopomers for each metabolite fragment. For example, a fragment containing a ribose moiety will show a peak at mass M (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on.

Table 1: Predicted ¹³C Labeling Patterns from D-Xylose-1-¹³C

| Metabolite | Key Reaction(s) | Expected Primary Labeling (Mass Isotopomer) | Rationale |

| Xylulose-5-P | Xylulokinase | M+1 | Direct phosphorylation of Xylose-1-¹³C. |

| Ribose-5-P | Ribose-5-phosphate isomerase | M+1 | Isomerization of ¹³C-labeled Ribulose-5-P, which is formed from X5P via epimerase. |

| Sedoheptulose-7-P | Transketolase | M+1 | Transfer of a 2-carbon unit from X5P-1-¹³C to R5P. The label remains on the transferred unit. |

| Glyceraldehyde-3-P | Transketolase | M+1 | The remaining 3-carbon unit from the X5P-1-¹³C donor in the TKT reaction. |

| Fructose-6-P | Transaldolase / Transketolase | M+1 | Multiple scrambling reactions in the non-oxidative PPP will distribute the single label. |

Flux Calculation: The measured MIDs are the primary input for computational flux models.[9] These models use algorithms (e.g., Elementary Metabolite Unit (EMU) framework) to simulate the flow of the ¹³C label through a known metabolic network.[6] By iteratively adjusting the reaction rates (fluxes) in the model, the software finds the flux distribution that best explains the experimentally measured MIDs.

Trustworthiness and Validation: Essential Controls

To ensure the integrity of the results, the following controls are mandatory:

-

Unlabeled Control: Cells grown in media with natural abundance xylose are processed identically. This establishes the natural ¹³C abundance for each metabolite, which must be corrected for in the labeled samples.

-

Time-Course Validation: As mentioned in Protocol 3.1, a time-course experiment is essential to confirm that the system has reached an isotopic steady-state. Flux calculations are only valid under this condition.

-

Biological Replicates: A minimum of three biological replicates should be analyzed to assess the reproducibility of the results and provide statistical power.

By integrating D-Xylose-1-¹³C into a meticulously controlled experimental workflow, researchers can gain unparalleled insight into the dynamics of the non-oxidative pentose phosphate pathway, revealing metabolic adaptations that are fundamental to cellular health and disease.

References

-

Liu, H. et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology. Available at: [Link]

-

Alonso, A. P. et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry. Available at: [Link]

-

Kappelmann, J. et al. (2016). Liquid Chromatography Tandem Mass Spectrometry for Measuring 13 C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. In: Krüger, R. (eds) Parkinson's Disease. Methods in Molecular Biology, vol 1506. Humana Press, New York, NY. Available at: [Link]

-

Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and bioengineering. Available at: [Link]

-

Lee, W. N. et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Giavalisco, P. et al. (2016). Preparation of [13C]-Intermediates of the Pentose Phosphate Pathway as Reference Standards for Metabolomic Studies. ResearchGate. Available at: [Link]

-

Liu, H. et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. PubMed Central. Available at: [Link]

-

Wikipedia contributors. (2023). Xylose metabolism. Wikipedia. Available at: [Link]

-

Wushensky, J. A. et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. PubMed Central. Available at: [Link]

-

de Jong, B. et al. (2016). Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. PLOS ONE. Available at: [Link]

-

Stubbs, J. B. et al. (2021). The ability of pentose pathways to form all essential metabolites provides clues to the origins of metabolism. PLOS Computational Biology. Available at: [Link]

-

Crown, S. B. et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]

-

Ninja Nerd (2017). Metabolism | Pentose Phosphate Pathway. YouTube. Available at: [Link]

-

Feng, X. et al. (2012). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. PubMed Central. Available at: [Link]

-

Megazyme. (n.d.). D-XYLOSE Assay Kit Data. Megazyme. Available at: [Link]

-

NPTEL-NOC IITM (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Available at: [Link]

-

Wushensky, J. A. et al. (2021). Tracer selection for the oxidative pentose phosphate pathway flux. ResearchGate. Available at: [Link]

-

Megazyme (2019). D-Xylose Video Protocol with K-XYLOSE. YouTube. Available at: [Link]

-

Agilent Technologies (2013). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available at: [Link]

-

Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Chemical Structure and Isotopic Purity of D-Xylose-1-13C

Introduction: The Significance of Isotopic Labeling in Modern Research

In the landscape of contemporary scientific inquiry, particularly within the realms of metabolic research and pharmaceutical development, the ability to trace and quantify molecular pathways is paramount. Stable isotope labeling, a technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, has emerged as an indispensable tool.[1] Among the various isotopically labeled compounds, those enriched with Carbon-13 (¹³C) are of particular importance for elucidating carbon-centric biological and chemical processes.[2] This guide provides a comprehensive technical overview of D-Xylose-1-¹³C, a ¹³C-labeled aldopentose sugar, with a focus on its chemical structure and the critical aspect of its isotopic purity. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this powerful molecular tracer.

Chemical Structure of D-Xylose-1-¹³C: A Detailed Examination

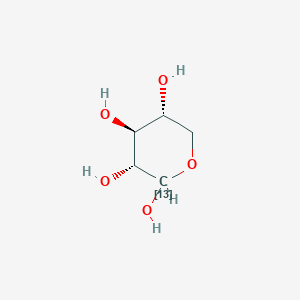

D-Xylose is a monosaccharide, specifically an aldopentose, meaning it possesses five carbon atoms and an aldehyde functional group.[3] It is a fundamental constituent of hemicellulose, a major component of plant cell walls.[3] The "D-" designation in its name refers to the stereochemical configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4), which is on the right side in the Fischer projection.[3]

In D-Xylose-1-¹³C, the naturally abundant ¹²C atom at the C1 position (the anomeric carbon) is replaced with a ¹³C isotope. This specific labeling at the C1 position is crucial for many of its applications, as this carbon is often the first to be metabolized in various biochemical pathways.

The IUPAC name for the pyranose form of D-Xylose-1-¹³C is (3R,4S,5R)-(2-¹³C)oxane-2,3,4,5-tetrol. Like most monosaccharides, D-Xylose can exist in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose rings). In solution, the pyranose form is predominant.

Physicochemical Properties

The introduction of a single ¹³C atom results in a negligible change in the physicochemical properties of D-Xylose compared to its unlabeled counterpart. This is a critical feature of stable isotope labeling, as it ensures that the labeled molecule behaves almost identically to the native compound in biological systems.

| Property | Value | Source |

| Chemical Formula | ¹³CC₄H₁₀O₅ | [1] |

| Molecular Weight | 151.12 g/mol | |

| Appearance | White crystalline powder | [4] |

| Melting Point | 152-154 °C | [4] |

| Isotopic Purity | Typically >99 atom % ¹³C | [4][5] |

| Optical Activity | [α]20/D +15° (c=1 in H₂O) | [5] |

Isotopic Purity: A Critical Parameter for Reliable Research

The determination of isotopic purity is a crucial quality control step and is typically achieved using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

Mass spectrometry is a powerful technique for determining isotopic enrichment by precisely measuring the mass-to-charge ratio (m/z) of ions.[7] High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), can effectively separate the labeled compound from any impurities and resolve the isotopic distribution.[8][9]

The underlying principle involves the ionization of the D-Xylose-1-¹³C molecule and the subsequent measurement of the masses of the resulting ions. The ¹³C-labeled molecule will have a mass that is one unit higher than the unlabeled molecule. By comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, the isotopic purity can be accurately calculated.[9]

-

Sample Preparation: Accurately weigh and dissolve a sample of D-Xylose-1-¹³C in a suitable solvent (e.g., high-purity water or a mixture of water and acetonitrile) to a known concentration.

-

LC Separation (Optional): If the sample is suspected to contain impurities with similar masses, perform chromatographic separation using a suitable column (e.g., a HILIC column for polar compounds).

-

Mass Spectrometric Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

-

Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ions of both the labeled and unlabeled D-Xylose.

-

-

Data Analysis:

-

Identify the ion peaks corresponding to the unlabeled D-Xylose (M) and the ¹³C-labeled D-Xylose (M+1).

-

Integrate the peak areas for each of these ions.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a definitive method for confirming the position of the ¹³C label and assessing isotopic purity.[10] Unlike the most abundant ¹²C isotope, ¹³C has a nuclear spin that makes it NMR-active.[10] The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local chemical environment, allowing for the differentiation of each carbon atom within a molecule.[10]

In the ¹³C NMR spectrum of D-Xylose-1-¹³C, the signal corresponding to the C1 carbon will be significantly enhanced due to the high level of ¹³C enrichment at this position.[8] The presence of the ¹³C label at the C1 position can also lead to observable ¹³C-¹³C spin-spin coupling with adjacent carbon atoms (if they are also ¹³C), which would not be seen in a spectrum of unlabeled D-Xylose due to the low natural abundance of ¹³C.[11]

-

Sample Preparation: Dissolve a sufficient amount of D-Xylose-1-¹³C in a deuterated solvent (e.g., D₂O) to achieve a suitable concentration for NMR analysis.

-

NMR Data Acquisition:

-

Place the sample in an NMR spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Broadband decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

-

Spectral Analysis:

-

Identify the signal corresponding to the C1 carbon of D-Xylose based on its characteristic chemical shift.

-

Compare the intensity of the C1 signal to the intensities of the other carbon signals (which are at natural abundance). This comparison provides a qualitative confirmation of high enrichment.

-

For a more quantitative assessment, a known internal standard with a ¹³C label can be used.

-

Synthesis of D-Xylose-1-¹³C

The synthesis of isotopically labeled compounds like D-Xylose-1-¹³C can be achieved through chemical or enzymatic methods. While specific proprietary synthesis routes are often not disclosed, general strategies for introducing a ¹³C label at the C1 position of a monosaccharide can be inferred.

Enzymatic synthesis is a powerful method that can offer high specificity.[10] For instance, enzymes such as transketolases or transaldolases could be employed in a controlled manner with a ¹³C-labeled precursor to build the xylose backbone with the label at the desired position. Biosynthetic approaches, where microorganisms are cultured in a medium containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose), can also be used to produce labeled biomolecules.[2] However, for position-specific labeling, enzymatic or chemical synthesis is more common.

Chemical synthesis might involve the use of a ¹³C-labeled cyanide (e.g., K¹³CN) in a Kiliani-Fischer synthesis to extend the carbon chain of a smaller sugar, thereby introducing the ¹³C label at the new C1 position. Subsequent chemical modifications would then be required to achieve the correct stereochemistry of D-Xylose.

Applications in Research and Drug Development

The primary utility of D-Xylose-1-¹³C lies in its application as a tracer in metabolic studies and as a diagnostic agent.[1]

Metabolic Flux Analysis

In metabolic engineering and systems biology, D-Xylose-1-¹³C is used to study the metabolic pathways of pentose sugars.[1] This is particularly relevant in the context of biofuel production, where microorganisms are engineered to ferment hemicellulosic biomass, of which xylose is a major component.[1] By tracking the fate of the ¹³C label, researchers can quantify the flux of carbon through different metabolic pathways, identify bottlenecks, and optimize the production of desired products.[1]

Diagnostic Breath Tests for Malabsorption

D-Xylose absorption tests are used to diagnose malabsorption in the small intestine. The use of ¹³C-labeled D-Xylose allows for a non-invasive breath test. After oral administration of D-Xylose-1-¹³C, it is absorbed in the small intestine and metabolized. If there is bacterial overgrowth in the small intestine, the bacteria will metabolize the D-Xylose, releasing ¹³CO₂. This ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. By measuring the amount of ¹³CO₂ in the patient's breath over time, clinicians can diagnose small intestinal bacterial overgrowth (SIBO).

Conclusion

D-Xylose-1-¹³C is a valuable tool for researchers and clinicians, enabling the precise tracing of pentose metabolism and facilitating non-invasive diagnostic tests. A thorough understanding of its chemical structure and, critically, the verification of its isotopic purity are essential for ensuring the validity and reliability of experimental and diagnostic results. The analytical techniques of Mass Spectrometry and NMR Spectroscopy provide robust and complementary methods for the comprehensive characterization of this important isotopically labeled compound.

References

-

Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Retrieved January 13, 2026, from [Link]

-

Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy. (1989). PubMed. Retrieved January 13, 2026, from [Link]

-

Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. Retrieved January 13, 2026, from [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Retrieved January 13, 2026, from [Link]

-

13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Isotope Ratio Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved January 13, 2026, from [Link]

-

D-xylose testing: a review. (1988). PubMed. Retrieved January 13, 2026, from [Link]

-

13C-NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

D-Xylose-1-13C. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

D-Xylose Definition. (n.d.). Fiveable. Retrieved January 13, 2026, from [Link]

-

Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. (2012). ASM Journals. Retrieved January 13, 2026, from [Link]

-

13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 13, 2026, from [Link]

-

D-[1-13C]Xylulose (1M in Water). (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Improved screening for intestinal villous atrophy by D-xylose breath test. (2000). PubMed. Retrieved January 13, 2026, from [Link]

-

Xylose. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. (2025). Retrieved January 13, 2026, from [Link]

-

Xylose. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

D-Xylose. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. (2023). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

What types of malabsorption are diagnosed using D-xylose, lactulose with hydrogen breath test, fecal elastase, Sudan (stain) test, and SeHCAT (tauroselcholic acid scan)?. (2025). Dr.Oracle. Retrieved January 13, 2026, from [Link]

-

Applications and Uses of D-Xylose. (2022). Retrieved January 13, 2026, from [Link]

-

Click Reactions as a Key Step for an Efficient and Selective Synthesis of d-Xylose-Based ILs. (n.d.). Retrieved January 13, 2026, from [Link]

-

13C-Stable Isotope Labeling. (n.d.). University of North Texas. Retrieved January 13, 2026, from [Link]

-

Predisposing factors for positive D-Xylose breath test for evaluation of small intestinal bacterial overgrowth: A retrospective study of 932 patients. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

13C Isotope Labeled. (n.d.). Romer Labs. Retrieved January 13, 2026, from [Link]

-

Xylose Testing. (2024). MedlinePlus. Retrieved January 13, 2026, from [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Retrieved January 13, 2026, from [Link]

-

D-XYLOSE. (n.d.). Eurisotop. Retrieved January 13, 2026, from [Link]

-

D-Xylose – preparation and application. (n.d.). Georganics. Retrieved January 13, 2026, from [Link]

-

D-XYLOSE. (n.d.). Megazyme. Retrieved January 13, 2026, from [Link]

-

Synthesis of Maltose-1-phosphate and D-Xylose-1-phosphate. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]

- 3. This compound | C5H10O5 | CID 9815229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Click Reactions as a Key Step for an Efficient and Selective Synthesis of d-Xylose-Based ILs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

13C Metabolic Flux Analysis Using Xylose: An In-depth Technical Guide

Introduction: Unveiling Cellular Metabolism with Xylose and 13C-MFA

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] It provides a detailed snapshot of how cells convert nutrients into energy, biomass, and other valuable products.[3][4] The gold standard in this field is 13C-MFA, which utilizes substrates labeled with the stable isotope carbon-13 (13C) to trace the flow of carbon atoms through the intricate web of metabolic pathways.[1][2] This technique has become indispensable in metabolic engineering, biotechnology, and biomedical research for identifying metabolic bottlenecks, elucidating regulatory mechanisms, and guiding the rational design of cell factories.[3][5]

Xylose, a five-carbon sugar (pentose), is the second most abundant monosaccharide in nature, primarily found in lignocellulosic biomass.[6] The efficient utilization of xylose by microorganisms is a critical aspect of developing economically viable biorefineries for the production of biofuels and bio-based chemicals from renewable feedstocks.[6] Understanding the intricacies of xylose metabolism is therefore of paramount importance. This guide provides an in-depth technical overview of the principles and practices of conducting 13C-MFA using xylose as a carbon source, tailored for researchers, scientists, and drug development professionals.

Part 1: The Core Principles of 13C-MFA with Xylose

At its core, 13C-MFA involves feeding cells a 13C-labeled substrate, in this case, xylose, and then measuring the resulting 13C-labeling patterns in intracellular metabolites and biomass components.[2] By comparing these experimentally determined labeling patterns with those predicted by a computational model of the cell's metabolic network, the intracellular fluxes can be estimated.[1][7]

The Journey of a 13C-Labeled Xylose Molecule

The journey begins with the uptake of 13C-labeled xylose by the cell. Different microorganisms employ distinct pathways to metabolize xylose.[8][9][10] Prokaryotes, such as E. coli, typically use the isomerase pathway, where xylose isomerase directly converts xylose to xylulose.[8][9][10] Eukaryotic microorganisms, like yeast, often utilize an oxido-reductase pathway involving xylose reductase and xylitol dehydrogenase to convert xylose to xylulose via a xylitol intermediate.[6][8] Additionally, some bacteria employ oxidative pathways like the Weimberg and Dahms pathways.[8][9][10]

Once converted to xylulose, it is phosphorylated to xylulose-5-phosphate, which then enters the central carbon metabolism, primarily through the pentose phosphate pathway (PPP).[9][10][11] The 13C atoms from the initial xylose molecule are then distributed throughout the metabolic network, incorporating into various intermediates of glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.

Key Metabolic Pathways in Xylose Metabolism

A thorough understanding of the key metabolic pathways involved in xylose assimilation is crucial for designing and interpreting 13C-MFA experiments.

-

Xylose Catabolic Pathways: As mentioned, the specific pathway for converting xylose to xylulose-5-phosphate varies between organisms.[8][9][10][12] Knowing the active pathway in the organism of study is fundamental for constructing an accurate metabolic model.

-

Pentose Phosphate Pathway (PPP): The PPP is central to xylose metabolism, as it directly accepts xylulose-5-phosphate. The fluxes through the oxidative and non-oxidative branches of the PPP are of particular interest, as they determine the production of NADPH and precursors for nucleotide biosynthesis.[11][13]

-

Glycolysis and Gluconeogenesis: The intermediates of the non-oxidative PPP, fructose-6-phosphate and glyceraldehyde-3-phosphate, are channeled into glycolysis for energy production or gluconeogenesis for biomass synthesis.[11]

-

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is the central hub of energy metabolism and provides precursors for the biosynthesis of several amino acids.[13]

Below is a diagram illustrating the major pathways involved in xylose metabolism.

Caption: Major metabolic pathways for xylose utilization in prokaryotes and eukaryotes.

Part 2: Experimental Design and Execution

A well-designed 13C-MFA experiment is critical for obtaining high-quality data and, consequently, accurate flux estimations.

Selection of 13C-Labeled Xylose Tracers

The choice of the 13C-labeled xylose tracer is a crucial first step.[14][15] Different labeling patterns on the xylose molecule will result in distinct labeling patterns in downstream metabolites, providing varying degrees of information about the fluxes through different pathways.

| Tracer Type | Common Labeling Positions | Primary Application |

| Uniformly Labeled | [U-13C5]xylose | Provides a general overview of carbon flow and is useful for initial studies. |

| Positionally Labeled | [1-13C]xylose, [2-13C]xylose, etc. | Can provide more specific information about particular pathways. For example, [1-13C]xylose can be used to resolve fluxes through the oxidative and non-oxidative branches of the PPP. |

| Mixed Labeled | A mixture of unlabeled and labeled xylose, or a mixture of different positionally labeled xyloses. | Can enhance flux resolution in complex networks.[1][16] |

The optimal tracer or combination of tracers depends on the specific research question and the metabolic network of the organism being studied.[14][17] Computational tools can be used to perform in silico experimental design to identify the most informative labeling strategies.[18]

Isotopic Labeling Experiment

The core of the experimental work involves culturing the cells with the chosen 13C-labeled xylose until they reach a metabolic and isotopic steady state. This ensures that the measured labeling patterns are representative of the underlying metabolic fluxes.

Step-by-Step Experimental Protocol:

-

Pre-culture Preparation: Grow a seed culture of the microorganism in a medium containing unlabeled xylose to obtain sufficient biomass for inoculation.

-

Main Culture Inoculation: Inoculate the main culture medium containing the 13C-labeled xylose with the seed culture. The volume and cell density of the inoculum should be minimized to reduce the carryover of unlabeled biomass.

-

Cultivation: Grow the cells under controlled conditions (temperature, pH, aeration) in a bioreactor. Monitor cell growth (e.g., by measuring optical density) and substrate consumption/product formation (e.g., using HPLC).

-

Achieving Steady State: Continue the cultivation until the cells reach a metabolic steady state, typically during the exponential growth phase. It is also crucial to ensure that an isotopic steady state is reached, meaning the labeling patterns of intracellular metabolites are no longer changing over time.

-

Sample Collection and Quenching: Rapidly harvest the cells and quench their metabolic activity to prevent further changes in metabolite levels and labeling patterns. This is often achieved by rapidly cooling the cells in a cold solvent like methanol.

-

Metabolite Extraction: Extract the intracellular metabolites from the quenched cell pellets. Common methods include hot ethanol or cold methanol/chloroform extractions.[11][19]

-

Biomass Hydrolysis: For the analysis of proteinogenic amino acids, hydrolyze a portion of the biomass to break down proteins into their constituent amino acids.

Analytical Techniques for Measuring 13C Labeling

The final experimental step is to measure the 13C labeling patterns in the extracted metabolites and hydrolyzed amino acids. The two most common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that is widely used in 13C-MFA.[20][21][22][23] It separates volatile derivatives of metabolites and then measures their mass-to-charge ratio, allowing for the determination of the mass isotopomer distribution (the fraction of molecules with a certain number of 13C atoms).[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional 13C enrichment within a molecule, which can be highly valuable for resolving certain fluxes.[25][26][27][28] However, NMR is generally less sensitive than GC-MS.[29]

The choice between GC-MS and NMR depends on the specific requirements of the study, including the desired level of detail in the labeling information and the available sample amount.[2][25]

Part 3: Computational Modeling and Flux Estimation

The data generated from the analytical measurements are then used in a computational workflow to estimate the intracellular fluxes.[7]

Metabolic Network Model Construction

A stoichiometric model of the organism's central carbon metabolism is required. This model should include all the major pathways involved in xylose metabolism and biomass synthesis. The model consists of a set of biochemical reactions with known stoichiometry and carbon atom transitions.

Flux Estimation

The core of the computational analysis is to find the set of fluxes that best explains the experimentally measured 13C labeling data. This is typically done by minimizing the difference between the measured and the model-predicted labeling patterns using a least-squares regression approach.[30]

Computational Workflow:

-

Data Input: The experimental data, including substrate uptake rates, product secretion rates, biomass composition, and 13C labeling data, are provided as input to the flux analysis software.

-

Flux Calculation: The software iteratively adjusts the free fluxes in the metabolic model to minimize the sum of squared residuals between the experimental and simulated labeling patterns.[31]

-

Goodness-of-Fit Analysis: Statistical tests are performed to assess how well the model fits the experimental data.

-

Confidence Intervals: The confidence intervals for the estimated fluxes are calculated to determine the precision of the flux estimates.

Several software packages are available for 13C-MFA, such as INCA, 13CFLUX2, and OpenMebius.[7][31][32][33][34][35][36]

The following diagram illustrates the general workflow for 13C-MFA.

Caption: General workflow of a 13C Metabolic Flux Analysis experiment.

Part 4: Applications in Research and Development

13C-MFA using xylose has numerous applications in both fundamental research and industrial biotechnology.

Identifying Metabolic Bottlenecks in Xylose Utilization

By quantifying the fluxes through the various pathways of xylose metabolism, researchers can identify reactions with low flux that may be limiting the overall rate of xylose consumption and conversion to products.[11] This information is invaluable for guiding metabolic engineering efforts to improve the efficiency of xylose-utilizing strains.[13]

Understanding Cellular Regulation

13C-MFA can provide insights into how cells regulate their metabolism in response to different environmental conditions or genetic modifications. For example, comparing the flux maps of a wild-type strain and a genetically engineered strain can reveal the metabolic consequences of the genetic modification.

Guiding Strain and Process Development

In the context of drug development and biomanufacturing, 13C-MFA can be used to characterize and optimize production cell lines.[5] By understanding how cells allocate carbon from xylose to biomass and the desired product, rational strategies can be developed to enhance product yield and productivity.

Conclusion

13C Metabolic Flux Analysis using xylose is a powerful and versatile technique for quantitatively interrogating cellular metabolism. By providing a detailed picture of intracellular fluxes, it enables a deeper understanding of how microorganisms metabolize this abundant pentose sugar. The insights gained from 13C-MFA are instrumental in advancing the fields of metabolic engineering, biotechnology, and drug development, paving the way for more efficient and sustainable bioprocesses based on renewable lignocellulosic feedstocks. The continued development of experimental and computational methods will further enhance the precision and scope of 13C-MFA, solidifying its role as a cornerstone of systems biology.[37][38]

References

-

Wikipedia. Xylose metabolism. [Link]

-

Kogler, A., & Nidetzky, B. (2017). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 1547, 133-152. [Link]

-

Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]

-

Wu, H., Ma, T., & Zeng, A. P. (2021). Computational Framework for Machine-Learning-Enabled 13C Fluxomics. ACS Synthetic Biology, 10(11), 3078-3088. [Link]

-

Almeida, J. R. M., & de Souza, R. B. (2021). Xylose Metabolism in Bacteria. Encyclopedia, 1(4), 1085-1097. [Link]

-

Almeida, J. R. M., & de Souza, R. B. (2021). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. Fermentation, 7(4), 226. [Link]

-

Wang, X., & Chen, S. (2020). Biochemical routes for uptake and conversion of xylose by microorganisms. Biotechnology for Biofuels, 13(1), 23. [Link]

-

Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]

-

ResearchGate. (n.d.). Three pathways of xylose metabolization by microorganisms. [Link]

-

Lane, A. N. (2019). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals. Methods in Molecular Biology, 1996, 29-40. [Link]

-

Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]

-

Tian, B., & Hua, Q. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966993. [Link]

-

MFA Suite. (2014). MFA Suite™. [Link]

-

Weitzel, M., Nöh, K., & Wiechert, W. (2013). The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. PLoS ONE, 8(12), e84642. [Link]

-

Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

-

Clendinen, C. S., Stupp, G. S., Ajredini, R., Lee-McMullen, B., & Edison, A. S. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(12), 5283-5289. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2014). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering, 25, 138-143. [Link]

-

ResearchGate. (n.d.). Procedure for computational simulation of 13C-MFA experiments. [Link]

-

Vanderbilt University. (2021). Widely used software, developed by Young Lab, tops 1000 academic licenses. [Link]

-

ResearchGate. (n.d.). In vivo NMR for 13C metabolic flux analysis. [Link]

-

Feng, X., & Zhao, H. (2013). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Metabolic Engineering, 16, 1-10. [Link]

-

Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

-

Gauthier, P. P. G., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 464. [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology, 985, 329-344. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology, 24(6), 1029-1035. [Link]

-

Arrivault, S., et al. (2021). Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism. The Plant Journal, 107(4), 1198-1215. [Link]

-

Hilaris Publisher. (n.d.). Dynamic 13C-MFA: Evolution, Advances, Applications. [Link]

-

Munger, J., & Bennett, B. D. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Genes & Development, 27(18), 1979-1987. [Link]

-

13CFLUX.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

-

ResearchGate. (n.d.). 13C-based metabolic flux analysis. [Link]

-

Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Metabolic Engineering, 15, 1-9. [Link]

-

EMBL-EBI. (n.d.). Sample preparation | Metabolomics. [Link]

-

Niedenführ, S., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 678881. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2857-2878. [Link]

-

Organomation. (n.d.). Metabolomics Sample Preparation. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2857-2878. [Link]

-

YouTube. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. [Link]

-

ResearchGate. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176. [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176. [Link]

-

Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]

-

Tian, B., & Hua, Q. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966993. [Link]

Sources

- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. youtube.com [youtube.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isotope.com [isotope.com]

- 18. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 19. organomation.com [organomation.com]

- 20. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. shimadzu.com [shimadzu.com]

- 22. mdpi.com [mdpi.com]

- 23. Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 30. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 35. academic.oup.com [academic.oup.com]

- 36. Widely used software, developed by Young Lab, tops 1,000 academic licenses - School of EngineeringSchool of Engineering | Vanderbilt University [engineering.vanderbilt.edu]

- 37. hilarispublisher.com [hilarispublisher.com]

- 38. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Xylose-1-13C for Studying Microbial Metabolism

Foreword: Decoding Microbial Carbon Flow with Precision

In the pursuit of sustainable bioproduction and a deeper understanding of microbial physiology, the ability to precisely map and quantify metabolic pathways is paramount. D-xylose, the second most abundant sugar in nature, represents a key substrate in the valorization of lignocellulosic biomass.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for utilizing D-Xylose-1-13C as a powerful tracer to elucidate the intricacies of microbial pentose metabolism. By moving beyond mere procedural descriptions, we will delve into the causality of experimental design, ensuring a robust and self-validating approach to metabolic flux analysis.

The Rationale for Isotope Tracing with this compound

Stable isotope tracing is a cornerstone of metabolic engineering, offering a quantitative window into the complex network of biochemical reactions that constitute cellular life.[3][4] 13C-Metabolic Flux Analysis (13C-MFA) stands as the gold standard for quantifying in vivo metabolic fluxes.[5][6] The choice of tracer is critical and dictates the precision of the resulting flux map.[7][8]

Why this compound?

The strategic placement of the 13C label at the C1 position of D-xylose provides a distinct advantage for probing the initial steps of pentose catabolism. When this compound enters the Pentose Phosphate Pathway (PPP), the C1 carbon is liberated as 13CO2 during the oxidative decarboxylation of 6-phosphogluconate. This specific release allows for a sensitive and accurate measure of the flux through the oxidative branch of the PPP, a critical pathway for generating reductive power in the form of NADPH.[7][8][9] Furthermore, the propagation of the 13C label from the remaining carbon skeleton into downstream metabolites provides a wealth of information for quantifying fluxes throughout the central carbon metabolism.[5]

Microbial Xylose Metabolic Pathways: A Primer

Microorganisms have evolved diverse strategies for the catabolism of D-xylose, primarily centered around three main pathways.[10][11][12] Understanding these pathways is fundamental to designing and interpreting 13C tracing experiments.

-

Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[1][11][12] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the Pentose Phosphate Pathway.[13]

-

Oxidoreductase Pathway: Common in eukaryotic microorganisms like yeast, this two-step pathway first reduces D-xylose to xylitol via xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[11] This pathway's reliance on NAD(P)H and NAD+ for the respective steps can introduce redox imbalances, a key consideration in metabolic engineering.

-

Oxidative Pathways (Weimberg and Dahms): These pathways, also found in prokaryotes, involve the initial oxidation of D-xylose to D-xylonolactone and subsequently to D-xylonic acid.[11][14] Further reactions lead to intermediates that enter the central metabolism.

The choice of this compound allows for the precise dissection of carbon flow through these distinct routes.

Caption: Major microbial pathways for D-Xylose metabolism.

Experimental Workflow: A Step-by-Step Technical Protocol

A successful 13C-MFA experiment hinges on meticulous execution at each stage. The following protocol provides a robust framework for studies utilizing this compound.

Caption: Standard experimental workflow for 13C-MFA.

Media Preparation and Cultivation

The principle of self-validation begins here. A defined minimal medium is crucial to ensure that this compound is the sole carbon source, eliminating confounding variables from complex media components.

Protocol:

-

Prepare a defined minimal medium appropriate for the microorganism under study (e.g., M9 medium for E. coli or a synthetic defined medium for yeast).[15]

-

Prepare a sterile, concentrated stock solution of this compound. The final concentration in the medium will depend on the organism, but typically ranges from 10 to 60 g/L.[16] For some applications, a mixture of labeled and unlabeled xylose may be used.[16]

-

Inoculate the medium with a pre-culture grown under identical conditions (with unlabeled xylose) to ensure adaptation.

-

Cultivate the microorganism under controlled conditions (temperature, pH, aeration) in a bioreactor or shake flasks.[17]

-

Monitor cell growth (e.g., by measuring optical density at 600 nm).[16] It is imperative to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This is typically reached during the mid-exponential growth phase.[9]

Quenching and Metabolite Extraction

To accurately capture a snapshot of the metabolic state, enzymatic activity must be instantaneously halted.

Protocol:

-

Rapidly quench a known volume of the cell culture. A common and effective method is to plunge the culture into a quenching solution kept at a very low temperature, such as pure methanol at <-70°C.[17] The volume of the quenching solution should be significantly larger than the culture volume (e.g., a 5:1 ratio) to ensure rapid temperature drop.

-

Separate the cell biomass from the medium via centrifugation at low temperatures (e.g., -10°C).[17]

-

Wash the cell pellet with a cold wash solution (e.g., cold methanol) to remove any remaining extracellular labeled substrate.[17]

-

Perform metabolite extraction. A widely used method is to resuspend the cell pellet in a cold extraction solvent, such as a methanol/water mixture. This lyses the cells and solubilizes the intracellular metabolites.

-

Separate the cell debris from the metabolite-containing extract by centrifugation. The supernatant is collected for analysis.

Sample Preparation for Analysis

The extracted metabolites must be prepared for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For GC-MS Analysis:

-

Dry the metabolite extract completely, for example, under a stream of nitrogen or using a vacuum centrifuge.[16]

-

Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is silylation using reagents like N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA).[16]

For NMR Analysis:

-

Dry the metabolite extract and resuspend it in a suitable deuterated solvent (e.g., D2O).[18]

-

Adjust the pH of the sample to ensure consistent chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.[19][20] The sample concentration should be optimized for signal-to-noise, typically requiring 20-50 mg of the original sample for 13C NMR.[18][21]

Analytical Techniques and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying derivatized metabolites. The mass spectrometer provides crucial information on the mass isotopomer distribution (MID) of each metabolite, which reflects the incorporation of the 13C label.[17] This MID data is the primary input for computational flux analysis models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR can directly detect the position of the 13C label within a molecule's carbon skeleton, providing detailed information on metabolic pathways.[4][22] While generally less sensitive than MS, NMR can provide unique structural information and is non-destructive.[20] The chemical shifts in the 13C NMR spectrum are indicative of the specific carbon atoms that have been labeled.[23][24]

| Analytical Technique | Strengths | Limitations |

| GC-MS | High sensitivity, provides mass isotopomer distributions (MIDs), well-established for MFA.[16][17] | Requires derivatization, destructive analysis. |

| NMR | Provides positional information of the 13C label, non-destructive, minimal sample preparation.[22][25] | Lower sensitivity than MS, requires higher sample concentrations.[20][21] |

From Raw Data to Metabolic Fluxes

The final step involves using the analytical data to calculate the intracellular fluxes.

Caption: Computational workflow from analytical data to a flux map.

This process involves:

-

Constructing a metabolic network model that includes all relevant biochemical reactions.[17]

-

Using specialized software to fit the experimentally measured MIDs to the model. The software iteratively adjusts the flux values in the model until the predicted MIDs match the experimental data.[6]

-

Performing statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the calculated fluxes.[5]

Applications in Research and Development

The insights gained from this compound tracing are invaluable for:

-

Metabolic Engineering: Identifying metabolic bottlenecks and guiding strain engineering strategies to improve the production of biofuels and biochemicals from xylose.[2][6]

-

Drug Development: Understanding the metabolic adaptations of pathogenic microbes and identifying novel drug targets.

-

Fundamental Microbiology: Elucidating the regulation and evolution of metabolic pathways in diverse microorganisms.[26]

Concluding Remarks

The use of this compound in metabolic research represents a sophisticated and powerful approach to unraveling the complexities of microbial carbon metabolism. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate innovation in biotechnology and medicine. The key to success lies not only in the precise execution of experimental steps but also in a thorough understanding of the underlying biochemical principles that govern the flow of carbon through the microbial cell.

References

-

Almeida, J. R., Fávaro, L. C. L., & Quirino, B. F. (2021). Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. MDPI. [Link]

-

Wikipedia. (n.d.). Xylose metabolism. [Link]

-

ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. [Link]

-

Encyclopedia.pub. (2021). Xylose Metabolism in Bacteria. [Link]

-

ResearchGate. (n.d.). Different d-xylose metabolic pathways in microorganisms. [Link]

-

Neish, D. R., & Ledingham, G. A. (1989). fermentation of xylose: studies by carbon-13 nuclear magnetic resonance spectroscopy. Journal of Industrial Microbiology and Biotechnology. [Link]

-

Liu, C., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology. [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

-

Preusser, C., et al. (2021). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites. [Link]

-

Pepe-Ranney, C., et al. (2016). Distinct dynamics of metabolization are observed for ¹³C-xylose and... ResearchGate. [Link]

-

Widener University. (n.d.). Sample Preparation. [Link]

-

Feng, X., & Zhao, H. (2013). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE. [Link]

-

ResearchGate. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology. [Link]

-

Long, C. P., et al. (2016). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metabolic Engineering. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-